Isoeugenol

Descripción

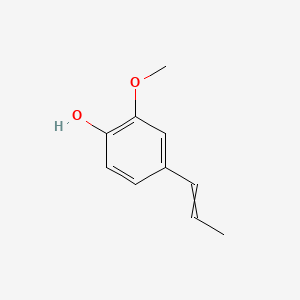

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-4-[(E)-prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIOGJUNALELMI-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63661-65-4 (sodium salt) | |

| Record name | Isoeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50872350 | |

| Record name | (E)-Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoeugenol is a pale yellow oily liquid with a spice-clove odor. Freezes at 14 °F. Density 1.08 g / cm3. Occurs in ylang-ylang oil and other essential oils., Liquid, 97-54-1: Pale yellow oily liquid with a spice-clove odor; [CAMEO] Clear light yellow-green viscous liquid; [MSDSonline] 5912-86-7: Liquid; [Merck Index] 5932-68-3: Solid; [Merck Index], Pale yellow, viscous liquid; floral, carnation-like aroma | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoeugenol and isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoeugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

511 °F at 760 mmHg (NTP, 1992), 266 °C, 125.00 to 126.00 °C. @ 14.00 mm Hg | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

235 °F (NTP, 1992), 235 °F, >212 °F(>100 °C)(closed cup) | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol and isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 810 mg/L at 25 °C, Miscible with alcohol and ether, Soluble in alcohol, ether and other organic solvents, Soluble in most fixed oils, soluble (in ethanol) | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.08 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.080 g/cu cm at 25 °C, 1.079-1.085 | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 mmHg at 77 °F (NTP, 1992), 0.02 [mmHg], 0.0135 mm Hg at 25 /extrapolated/ | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol and isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid; easily becomes somewhat yellow | |

CAS No. |

97-54-1, 5932-68-3 | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Isoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-Isoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methoxy-4-(prop-1-enyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoeugenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FSR1NAY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °F (NTP, 1992), -10 °C | |

| Record name | ISOEUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoeugenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is a structural isomer of eugenol and exists as a mixture of cis-(Z) and trans-(E) isomers.[1] Found naturally in the essential oils of various plants, such as ylang-ylang, nutmeg, and clove, this compound is characterized by a sweet, spicy, and clove-like odor.[2][3] This compound is utilized in the fragrance and flavor industries and serves as a precursor in the synthesis of vanillin.[3][4] From a toxicological perspective, this compound is recognized as a skin sensitizer, a property that necessitates careful consideration in its application. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates a key biological pathway associated with its activity.

Physicochemical Properties of this compound

The physicochemical properties of this compound are critical for understanding its behavior in various matrices, its absorption, distribution, metabolism, and excretion (ADME) profile, and its potential toxicological effects. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Pale yellow to pinkish oily liquid with a spicy, clove-like odor. The trans (E) isomer can be crystalline. |

| Boiling Point | 266 - 270 °C at 760 mmHg |

| Melting Point | -10 °C (mixture) |

| Density | Approximately 1.08 g/cm³ at 25 °C |

| Water Solubility | Slightly soluble; reported as 810 mg/L at 25 °C. |

| Solubility in Organic Solvents | Soluble in most organic solvents, including ethanol, fixed oils, and propylene glycol. Sparingly soluble in methanol and slightly soluble in benzene and chloroform. |

| pKa | Approximately 9.88 - 10.10 |

| LogP (n-octanol/water) | 2.6 - 3.04 |

| Vapor Pressure | 0.004 - 0.02 mmHg at 20-25 °C |

| Flash Point | >100 °C (>212 °F) |

| Refractive Index | Approximately 1.572 - 1.578 at 20 °C |

Experimental Protocols for Determination of Physicochemical Properties

The determination of the physicochemical properties of chemical substances like this compound is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Boiling Point Determination (OECD Guideline 103)

The boiling point of this compound can be determined using several methods outlined in OECD Guideline 103. One common method is ebulliometry , which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The apparatus consists of a boiling flask, a condenser, and a thermometer. The substance is heated, and the temperature is recorded when a steady reflux is observed.

Another method is the dynamic method , where the vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

Water Solubility (OECD Guideline 105)

For a substance with solubility in the range of this compound, the Flask Method described in OECD Guideline 105 is appropriate.

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved this compound.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (n-octanol/water) (OECD Guideline 117)

The n-octanol/water partition coefficient (LogP) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological uptake. The HPLC Method (OECD Guideline 117) is a common and efficient way to estimate LogP.

-

A reverse-phase HPLC column (e.g., C18) is used.

-

A series of reference compounds with known LogP values are injected onto the column to create a calibration curve of retention time versus LogP.

-

This compound is then injected under the same isocratic conditions (a constant mobile phase composition, typically a mixture of methanol and water).

-

The retention time of this compound is measured, and its LogP is determined by interpolation from the calibration curve.

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound can be determined by spectrophotometric titration .

-

A solution of this compound is prepared in a suitable solvent system (e.g., an acetonitrile-water mixture).

-

The UV-Vis absorption spectrum of the solution is recorded at various pH values, typically by adding small increments of a strong acid or base.

-

The phenolic group's ionization state changes with pH, leading to a shift in the UV-Vis spectrum.

-

A wavelength where the absorbance difference between the protonated and deprotonated species is maximal is selected.

-

The absorbance at this wavelength is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the phenolic group.

Mandatory Visualization: Signaling Pathway for Skin Sensitization

This compound is a known skin sensitizer. The mechanism is believed to involve its metabolic activation to a reactive intermediate that can covalently bind to skin proteins, initiating an immune response. The following diagram illustrates the proposed Adverse Outcome Pathway (AOP) for skin sensitization initiated by this compound.

Caption: Adverse Outcome Pathway for this compound-Induced Skin Sensitization.

References

An In-depth Technical Guide to the Synthesis of Isoeugenol from Eugenol: Mechanism, Protocols, and Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of isoeugenol from eugenol, focusing on the core reaction mechanism, detailed experimental protocols, and a quantitative analysis of various catalytic systems. The isomerization of eugenol, a readily available natural product, to this compound is a critical process in the flavor, fragrance, and pharmaceutical industries, serving as a key step in the synthesis of vanillin and other valuable compounds.

Core Reaction: Base-Catalyzed Isomerization

The fundamental transformation of eugenol to this compound involves the migration of the terminal double bond of the allyl group to a position conjugated with the benzene ring. This reaction is predominantly achieved through base-catalyzed isomerization.[1][2] The process is thermodynamically driven by the formation of a more stable, conjugated system in this compound.

Mechanism of Base-Catalyzed Isomerization:

The generally accepted mechanism for the base-catalyzed isomerization of eugenol proceeds through the following key steps:

-

Deprotonation of the Phenolic Hydroxyl Group: In the presence of a strong base (e.g., potassium hydroxide, KOH), the acidic phenolic proton of eugenol is abstracted, forming a potassium eugenolate salt. This step is crucial as it enhances the electron-donating ability of the aromatic ring.

-

Proton Abstraction from the Allylic Position: The strong base then abstracts a proton from the carbon atom adjacent to the double bond in the allyl side chain. This is the rate-determining step and leads to the formation of a resonance-stabilized carbanion.

-

Rearrangement and Protonation: The negative charge is delocalized across the allylic system and the aromatic ring. Reprotonation of this intermediate at the terminal carbon of the original double bond, typically by a solvent molecule (e.g., an alcohol), results in the formation of the more stable internal double bond of this compound. The reaction typically yields a mixture of (E)- and (Z)-isoeugenol, with the trans (E) isomer being the major product due to its greater thermodynamic stability.

Caption: A simplified workflow of the base-catalyzed isomerization of eugenol to this compound.

Quantitative Data on Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of eugenol isomerization. A variety of catalytic systems have been investigated, ranging from traditional homogeneous strong bases to heterogeneous solid catalysts.

| Catalyst System | Temperature (°C) | Time | Yield (%) | Conversion (%) | Selectivity (%) | Reference |

| Homogeneous Catalysts | ||||||

| KOH in Amyl Alcohol | 150 | 10 h | - | 95 | - | [3] |

| KOH in Glycerol | Various | - | - | - | - | [3] |

| KOtBu/Aliquat 336 | 200 | 90 min | 73 | - | - | [1] |

| KOtBu/Aliquat 336 (Microwave) | - | 18 min | 94 | - | - | |

| RhCl3 in Ethanol | 140 | 3 h | - | ~100 | - | |

| Heterogeneous Catalysts | ||||||

| KF on Alumina | 200 | 90 min | 78 | - | - | |

| MgAl Hydrotalcite | 200 | - | - | ~73 | - | |

| NiAl Hydrotalcite | 200 | 6 h | - | ~77 | - | |

| Pd/C (Microwave) | - | 120 min | 7.89 | 18.49 | 42.67 |

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature. They are intended for a laboratory setting and should be performed by qualified personnel with appropriate safety precautions.

Protocol 3.1: Isomerization using Potassium Hydroxide in a High-Boiling Solvent

This protocol is based on traditional alkaline isomerization methods.

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer.

-

Reagents:

-

Eugenol (1 equivalent)

-

Potassium hydroxide (2-4 equivalents)

-

High-boiling point solvent (e.g., glycerol or amyl alcohol)

-

-

Procedure: a. To the round-bottom flask, add eugenol and the chosen solvent. b. Begin stirring the mixture and gradually add the potassium hydroxide pellets or flakes. c. Heat the reaction mixture to the desired temperature (typically 140-180°C) and maintain it under reflux for several hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Carefully neutralize the mixture with a dilute acid (e.g., 10% HCl). g. Extract the organic product with a suitable solvent (e.g., diethyl ether or ethyl acetate). h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure to obtain the crude this compound. j. Purify the product by vacuum distillation.

Protocol 3.2: Isomerization using a Solid Base Catalyst (Hydrotalcite)

This protocol outlines the use of a heterogeneous catalyst, which can simplify product purification.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

Eugenol

-

Activated MgAl hydrotalcite catalyst

-

Solvent (optional, e.g., N,N-dimethylformamide - DMF)

-

-

Procedure: a. Activate the hydrotalcite catalyst by heating it at an elevated temperature (e.g., 450°C) for several hours to remove water and carbonate ions. b. Add the activated catalyst and eugenol to the reaction flask. If using a solvent, add it at this stage. c. Heat the mixture to the reaction temperature (e.g., 200°C) with vigorous stirring. d. Monitor the reaction by taking aliquots and analyzing them by GC. e. After the reaction is complete, cool the mixture to room temperature. f. Separate the solid catalyst by filtration. g. If a solvent was used, remove it under reduced pressure. h. The resulting liquid is crude this compound, which can be further purified by vacuum distillation.

Caption: A generalized experimental workflow for the synthesis of this compound from eugenol.

Concluding Remarks

The isomerization of eugenol to this compound is a well-established and industrially significant reaction. While traditional methods employing strong bases in high-boiling solvents are effective, they often require harsh conditions and present challenges in product purification. Modern approaches utilizing heterogeneous catalysts, such as hydrotalcites, offer a more environmentally benign alternative with easier catalyst separation. Furthermore, the application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields, highlighting a promising avenue for process optimization. The choice of method will ultimately depend on the desired scale, purity requirements, and available resources. Further research into novel catalytic systems continues to refine this important chemical transformation.

References

An In-depth Technical Guide to the Natural Sources and Extraction of Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoeugenol, a phenylpropanoid of significant interest in the pharmaceutical, fragrance, and flavor industries. The document details its natural occurrences, quantitative concentrations in various essential oils, and methodologies for its extraction and synthesis via isomerization.

Natural Sources of this compound

This compound is a naturally occurring phenylpropanoid found in the essential oils of numerous plant species.[1] It is an isomer of eugenol and often co-exists with it, though typically in smaller quantities.[2][3] The compound is noted for its characteristic sweet, spicy, and clove-like aroma.[2][4] Key botanical sources include ylang-ylang (Cananga odorata), clove (Syzygium aromaticum), nutmeg (Myristica fragrans), and cinnamon.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the plant source, geographical origin, and the specific part of the plant utilized for extraction. The following table summarizes the quantitative data on this compound content in several commercially important essential oils.

| Botanical Source | Plant Part | Essential Oil Type | This compound Concentration (%) | Reference(s) |

| Betel Leaf | Leaf | Betel Leaf Oil | ~10% | |

| Clove | Bud | Clove Bud Essential Oil | ~1% | |

| Nutmeg (Myristica fragrans) | Kernel | Nutmeg Essential Oil | 0.37% - 1.12% | |

| Ylang-Ylang (Cananga odorata) | Flower | Ylang-Ylang Extra Essential Oil | up to 0.99% | |

| Ylang-Ylang (Cananga odorata) | Flower | Ylang-Ylang Oil (other fractions) | up to 0.5% |

Extraction and Isolation Methodologies

The extraction of this compound from its natural sources is primarily achieved through the processing of essential oils. For sources rich in eugenol but low in this compound, a highly effective method involves the chemical isomerization of the more abundant eugenol.

Essential Oil Extraction: Steam Distillation

A prerequisite for obtaining this compound is the extraction of the essential oil from the raw plant material. Steam distillation is the most common industrial method for this purpose.

-

Preparation of Plant Material: The relevant plant parts (e.g., clove buds, nutmeg kernels) are comminuted (ground or chopped) to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A distillation flask is charged with the prepared plant material and a sufficient volume of water. The flask is connected to a steam generator on one side and a condenser on the other. A collection vessel is placed at the outlet of the condenser.

-

Distillation Process: Steam is passed through the plant material. The hot steam causes the aromatic compounds, including this compound and eugenol, to vaporize.

-

Condensation: The steam and volatile oil mixture travels to the condenser, where it is cooled, causing it to return to a liquid state.

-

Separation: The condensate, a mixture of water and essential oil, is collected. As the essential oil is typically immiscible with water, it forms a separate layer and can be decanted or separated using a separatory funnel.

Isomerization of Eugenol to this compound

Due to the higher natural abundance of eugenol, its isomerization is a common and economically important method for producing this compound. This process involves the rearrangement of the allyl group in eugenol to a propenyl group, resulting in the more stable conjugated system of this compound. This can be achieved through alkaline methods or transition metal catalysis.

This protocol describes the isomerization of eugenol using potassium hydroxide in a high-boiling-point solvent.

-

Reagents and Apparatus:

-

Eugenol (10 mmol)

-

Potassium hydroxide (KOH) (73 mmol)

-

Amyl alcohol (67 mmol)

-

Reaction flask (15 mL) equipped with a reflux condenser, magnetic stirrer, and thermometer.

-

Heating mantle or oil bath.

-

-

Procedure:

-

The reaction flask is charged with amyl alcohol and potassium hydroxide.

-

The mixture is heated to the reaction temperature of 150°C with stirring.

-

Once the temperature is stable, eugenol is added to the mixture.

-

The reaction is maintained at 150°C under reflux for 10 hours.

-

Samples can be withdrawn periodically to monitor the reaction progress via gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled.

-

The viscous mixture is neutralized with a dilute acid (e.g., H₂SO₄).

-

The product, this compound, is then extracted using an organic solvent (e.g., diethyl ether), followed by washing, drying, and solvent evaporation. Further purification can be achieved by vacuum distillation.

-

This method utilizes a transition metal catalyst for a more efficient isomerization process.

-

Reagents and Apparatus:

-

Eugenol

-

Rhodium(III) chloride (RhCl₃) solution in ethanol (e.g., 1 mmol RhCl₃ per 1 mol of eugenol).

-

Reaction flask (15 mL) with a reflux condenser, stirrer, and thermometer.

-

Heating apparatus.

-

-

Procedure:

-

Eugenol is added to the reaction flask and heated to the desired reaction temperature (e.g., 140°C).

-

The ethanolic solution of rhodium(III) chloride is introduced into the heated eugenol to initiate the reaction.

-

The reaction is allowed to proceed for approximately 3 hours at 140°C, by which time near-total conversion is typically achieved.

-

Progress is monitored by taking samples and analyzing them by GC.

-

After completion, the product is cooled and can be purified, often by vacuum distillation, to separate the this compound from the catalyst and any minor byproducts.

-

Process Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and chemical transformations described in this guide.

Figure 1: General workflow for the production of this compound.

Figure 2: Chemical isomerization of eugenol to this compound.

References

An In-depth Technical Guide to Isoeugenol Degradation: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenol, a naturally occurring phenylpropene, is a key compound in the flavor, fragrance, and pharmaceutical industries. Understanding its degradation is critical for ensuring product stability, assessing potential toxicity, and exploring novel biotransformation routes for the synthesis of valuable chemicals. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, including biodegradation, photodegradation, and chemical oxidation. It details the identified degradation products, presents quantitative data on conversion efficiencies, and outlines the experimental protocols for studying these processes. Furthermore, this guide includes detailed diagrams of the degradation pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.

Introduction

This compound [(E)-2-methoxy-4-(prop-1-en-1-yl)phenol] is a structural isomer of eugenol and a constituent of various essential oils. Its degradation can be initiated by microbial, photochemical, or chemical means, leading to a variety of products with altered chemical and biological properties. This guide delves into the specifics of these degradation routes, providing researchers and professionals with the necessary information to control or leverage these transformations.

Biodegradation of this compound

Microbial transformation is a significant pathway for this compound degradation, often leading to the production of commercially valuable compounds like vanillin. Several bacterial species have been identified for their ability to metabolize this compound.

Bacterial Degradation Pathways

The primary biodegradation pathway of this compound involves the oxidative cleavage of its propenyl side chain. Two main routes have been elucidated:

-

Epoxide-Diol Pathway: This is a well-documented pathway in several bacterial strains, including Bacillus pumilus and Bacillus subtilis.[1][2] The process begins with the epoxidation of the double bond in the propenyl group to form this compound-epoxide. This intermediate is then hydrolyzed to this compound-diol, which is subsequently cleaved to yield vanillin and acetaldehyde.[2][3]

-

Direct Oxidation Pathway: In some bacteria, like Pseudomonas nitroreducens, this compound is directly oxidized to vanillin by an this compound monooxygenase without the formation of detectable epoxide and diol intermediates.[4]

Further metabolism of vanillin can occur, leading to the formation of vanillic acid and subsequently guaiacol through decarboxylation. Another observed biotransformation is the dimerization of this compound to dehydrodithis compound.

Quantitative Data on this compound Biodegradation

The efficiency of this compound biotransformation varies depending on the microbial strain and culture conditions. The following tables summarize key quantitative data from various studies.

| Microorganism | Initial this compound (g/L) | Vanillin Produced (g/L) | Molar Yield (%) | Time (h) | Reference |

| Bacillus pumilus S-1 | 10 | 3.75 | 40.5 | 150 | |

| Bacillus subtilis B2 (growing culture) | Not specified | 0.61 | 12.4 | Not specified | |

| Bacillus subtilis B2 (cell-free extract) | Not specified | 0.9 | 14.0 | Not specified | |

| Psychrobacter sp. CSW4 (growing cells) | 1 | 0.088 | 10.2 | 24 | |

| Psychrobacter sp. CSW4 (resting cells) | 1 | 0.141 | 16.4 | 18 | |

| Psychrobacter sp. CSW4 (resting cells) | 10 | 1.28 | Not specified | 48 |

| Enzyme | Source Organism | Vmax (µmol/min/mg) | KM (µM) | kcat (s⁻¹) | Reference |

| This compound Monooxygenase (Iem) | Pseudomonas nitroreducens Jin1 | 4.2 | 120 | 3.8 | |

| This compound-degrading enzyme | Pseudomonas putida IE27 | Not specified | 175 | 5.18 |

Experimental Protocols for Biodegradation Studies

-

Bacillus subtilis Growth Medium: A common medium for Bacillus subtilis includes peptone (10 g/L), yeast extract (5 g/L), and NaCl (10 g/L) in distilled water, with the pH adjusted to 7.2. Another formulation consists of soluble starch (40 g/L), yeast extract (4 g/L), KH₂PO₄ (4.08 g/L), Na₂HPO₄·2H₂O (7.12 g/L), MgSO₄·7H₂O (0.2 g/L), and trace elements.

-

Inoculum Preparation: A single colony is typically inoculated into a liquid seed medium and incubated at 37°C with shaking (e.g., 180 rpm) for 24 hours.

-

Biotransformation Conditions: For growing cell cultures, this compound is added to the culture medium, and incubation continues under controlled temperature and agitation (e.g., 37°C, 200 rpm).

-

Cell Harvesting: Bacterial cells are grown to the late exponential phase and harvested by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Washing: The cell pellet is washed multiple times with a suitable buffer (e.g., saline phosphate buffer, pH 7.0) to remove residual medium components.

-

Resuspension: The washed cells are resuspended in the same buffer to a desired cell density.

-

Biotransformation Reaction: The cell suspension is incubated with this compound at a specific concentration under controlled temperature and agitation. Samples are withdrawn at different time intervals to monitor the reaction progress.

-

Reaction Mixture: A typical reaction mixture (1 mL) contains 1 mM this compound, 100 mM Tris-HCl buffer (pH 8.0), 10% (v/v) ethanol, and a specific amount of purified enzyme (e.g., 2 µg).

-

Initiation and Termination: The reaction is initiated by adding the enzyme and incubated at 30°C for a defined period (e.g., 5 minutes). The reaction is stopped by adding an equal volume of methanol.

-

Analysis: The amount of vanillin produced is quantified by HPLC.

Photodegradation of this compound

Exposure to light, particularly in the presence of oxygen, can lead to the degradation of this compound, forming more complex molecules.

Photodegradation Products

Forced photodegradation of this compound has been shown to produce a dimeric 7,4'-oxyneolignan. This occurs through a photo-induced oxidative process.

Experimental Protocol for Forced Photodegradation

-

Sample Preparation: Pure this compound is exposed to a light source.

-

Light Source and Conditions: A cool white fluorescent lamp and a near-UV fluorescent lamp (320-400 nm, max emission 350-370 nm) can be used. The exposure can be carried out for an extended period (e.g., five weeks) with controlled light/dark cycles (e.g., 6 hours) and constant airflow.

-

Product Isolation and Analysis: The degradation products are isolated using techniques like silica gel chromatography and identified by spectroscopic methods such as NMR and mass spectrometry.

Chemical Degradation of this compound

Chemical oxidation can also lead to the degradation of this compound. While specific pathways are less detailed in the literature compared to biodegradation, oxidation generally targets the propenyl side chain and the phenolic hydroxyl group.

Analytical Methodologies

Accurate monitoring of this compound degradation requires robust analytical methods for the separation and quantification of the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for analyzing this compound and its degradation products.

| Parameter | Method 1 | Method 2 |

| Column | Lichrospher 100 RP-18 (5 µm) | ZORBAX SB-C-18 (3.5 µm, 2.1 x 150 mm) |

| Mobile Phase | Gradient of methanol and aqueous acetic acid | Gradient of 0.1% (v/v) TFA in water (A) and 0.085% (v/v) TFA in ACN (B) |

| Flow Rate | Not specified | 0.35 mL/min |

| Detection | UV at 270 nm | DAD at 220 nm |

| Reference |

Sample Preparation: Samples from bioconversion broths are typically centrifuged to remove cells, and the supernatant is filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile degradation products.

-

Sample Preparation: For aqueous samples, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds. The sample is heated (e.g., 50°C for 1 hour) to facilitate the release of analytes.

-

GC Conditions: An HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used. A typical temperature program starts at an initial temperature (e.g., 40°C), ramps up to a final temperature (e.g., 240°C), and holds for a few minutes.

-

MS Conditions: Electron ionization (EI) at 70 eV is typically used.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a general experimental workflow.

References

- 1. Bioconversion of this compound to vanillin and vanillic acid using the resting cells of Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of this compound to vanillin by a newly isolated Bacillus pumilus strain: identification of major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of isoeugenol, a phenylpropanoid commonly found in essential oils. The document details the principles and data interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this compound, offering valuable insights for its identification, quantification, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its identity and purity.

1.1. ¹H NMR Spectroscopy of this compound

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are characteristic of the this compound structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -OH | ~5.53 | s | - |

| Ar-H | 6.83 - 6.86 | m | - |

| =CH- | 6.32 | dq | 15.7, 1.6 |

| =CH- | 6.07 | dq | 15.7, 6.6 |

| -OCH₃ | 3.90 | s | - |

| -CH₃ | 1.86 | dd | 6.6, 1.6 |

Data sourced from multiple references.[1][2][3]

1.2. ¹³C NMR Spectroscopy of this compound

Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O (Ar-O) | 149.7 |

| C=C (Ar) | 146.6, 145.1, 132.4, 121.6, 118.7, 114.5, 109.1 |

| C=C (alkene) | 130.5, 124.5 |

| -OCH₃ | 55.9 |

| -CH₃ | 18.5 |

Data compiled from multiple sources.[2][4]

1.3. Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

-

Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, ether, aromatic, and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H stretch | Phenolic -OH |

| ~3000-2850 | C-H stretch | Aromatic and aliphatic C-H |

| ~1600, ~1510, ~1460 | C=C stretch | Aromatic ring |

| ~1265 | C-O-C stretch | Aryl-alkyl ether |

| ~960 | C-H out-of-plane bend | trans-alkene |

Data obtained from various sources.

2.1. Experimental Protocol for IR Analysis

The IR spectrum of this compound, which is a liquid at room temperature, can be readily obtained using the following methods:

-

Attenuated Total Reflectance (ATR)-FTIR: Place a drop of the neat liquid sample directly on the ATR crystal. Record the spectrum. This is a rapid and common method that requires minimal sample preparation.

-

Thin Film: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Mount the plates in the spectrometer and acquire the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and conjugated double bonds in this compound.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Ethanol | ~258 |

| Chloroform | ~258-260 |

Note: The λmax can be influenced by the solvent and the pH of the solution.

3.1. Experimental Protocol for UV-Vis Analysis

A typical procedure for the UV-Vis analysis of this compound involves:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane. A common concentration is in the range of 10-100 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank for baseline correction. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Visualizations

4.1. Chemical Structure of this compound

Caption: Chemical structure of this compound.

4.2. General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Isoeugenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoeugenol, a phenylpropanoid compound found in the essential oils of various plants. Valued for its aromatic properties and potential biological activities, understanding its solubility is critical for its application in research, pharmaceuticals, and fragrance industries. This document details quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual workflow for this process.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly across different solvents, a crucial factor for formulation, extraction, and analytical procedures. While it is generally characterized by poor water solubility, it exhibits excellent solubility in many common organic solvents.[1] The following table summarizes the available data.

| Solvent | Qualitative Solubility | Quantitative Data (at specified temp.) |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥21.7 mg/mL[2] |

| Ethanol (EtOH) | Soluble / Miscible[3][4] | ≥32 mg/mL |

| Ether | Miscible | Not specified |

| Methanol | Sparingly Soluble | Not specified |

| Chloroform | Soluble | Not specified |

| Benzene | Slightly Soluble | Not specified |

| Propylene Glycol | Miscible | Not specified |

| Fixed Oils | Soluble | Not specified |

| Kerosene | Soluble | Not specified |

| Paraffin Oil | Cloudy | Not specified |

| Glycerin | Insoluble | Not specified |

| Water | Insoluble / Slightly Soluble | 810 mg/L at 25 °C |

Experimental Protocol for Solubility Determination

Determining the precise solubility of a compound like this compound requires a robust and reproducible methodology. The following protocol outlines a standard procedure based on the shake-flask method, a common technique for assessing equilibrium solubility, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment

-

Test Substance: High-purity this compound (>98%)

-

Solvents: HPLC or analytical grade organic solvents and purified water

-

Apparatus:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or GC-MS system

-

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved this compound.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 g) for several minutes.

-

Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the calibrated range of the analytical instrument.

Quantitative Analysis

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

-

Analysis: Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC-UV or GC-MS.

-

For HPLC: A common method involves a C18 reversed-phase column with a mobile phase of methanol and water, with UV detection at an appropriate wavelength (e.g., 270 nm).

-

For GC-MS: This method is suitable for the volatile nature of this compound and provides high sensitivity and specificity.

-

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted supernatant. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is expressed as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

The Pharmacological Landscape of Isoeugenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenol, a phenylpropanoid found in the essential oils of various plants, including clove, nutmeg, and cinnamon, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, antioxidant, anticancer, and analgesic effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane. This compound integrates into the lipid bilayer, leading to increased membrane fluidity and permeability in a non-disruptive, detergent-like manner.[1][2][3] This disruption of the cell membrane's integrity ultimately results in bacterial cell death.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | 312.5 | 312.5 | [4] |

| Listeria innocua | 600 - 1000 | - | [5] |

| Salmonella typhimurium | 312.5 | 312.5 | |

| Staphylococcus aureus | 312.5 | 625 | |

| Bacillus cereus | 312.5 | 625 | |

| Shigella dysenteriae | 625 | 625 |

Experimental Protocol: Determination of MIC and MBC

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to the desired final concentration (typically 5 x 10⁵ CFU/mL) in the broth.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from each well showing no growth is sub-cultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Workflow for MIC and MBC determination.

Anti-inflammatory Properties

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Mechanism of Action

The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

This compound's inhibition of NF-κB and MAPK pathways.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

The inhibitory effect of this compound on NO production can be assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Griess Assay:

-

Collect the cell culture supernatant.

-